molecular formula C17H25BrClNO6 B4042203 N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4042203
M. Wt: 454.7 g/mol
InChI Key: HPIWQTOIYACIQV-UHFFFAOYSA-N
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Description

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a complex organic compound that features a combination of halogenated aromatic rings and amine functionalities

Scientific Research Applications

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting with the halogenation of a methylphenol derivative. The process includes:

    Etherification: The formation of an ether bond by reacting the halogenated phenol with ethylene oxide.

    Amine Introduction: The final step involves the reaction of the etherified product with butan-2-amine in the presence of oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce nitroso or nitro compounds.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets. The halogenated aromatic ring can interact with various enzymes and receptors, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxy-1-propanamine
  • N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-propen-1-amine

Uniqueness

The uniqueness of N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrClNO2.C2H2O4/c1-4-12(3)18-5-6-19-7-8-20-15-13(16)9-11(2)10-14(15)17;3-1(4)2(5)6/h9-10,12,18H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIWQTOIYACIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1Br)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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